![molecular formula C28H28FN3O3S B2726966 6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline CAS No. 872207-08-4](/img/structure/B2726966.png)
6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a sulfonyl group, and a quinoline ring. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Detailed structural analysis would typically involve techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For instance, the piperazine ring could potentially undergo reactions with acids or bases, and the sulfonyl group could potentially react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Antimicrobial Studies
- Synthesis and Antimicrobial Activity : A study detailed the synthesis and antimicrobial activities of fluoroquinolone-based compounds, emphasizing their potent antibacterial and antifungal properties. The research highlighted the potential of these compounds in combating microbial infections (Patel & Patel, 2010).
Photophysical Properties
- Photochemistry and Luminescent Properties : Research into the photochemistry of ciprofloxacin, a close relative, in aqueous solutions revealed insights into the photostability and reactivity under light exposure, which could inform the development of light-sensitive therapeutic agents and diagnostic tools (Mella, Fasani, & Albini, 2001). Another study on the luminescent properties of naphthalimides with piperazine substituent demonstrated the impact of structural modifications on fluorescence, offering a pathway to novel fluorescence-based applications (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Structural Analysis
- Synthetic Approaches and Molecular Structure : Efforts to synthesize novel fluoroquinolone derivatives and analyze their structure through crystallography have been detailed, providing a foundation for further chemical modifications and optimizations for specific scientific applications (Hashimoto et al., 2007).
Future Directions
Future research could potentially explore the synthesis of this compound, its physical and chemical properties, and its potential uses. For instance, if the compound shows promising neuroprotective and anti-neuroinflammatory properties, it could be further studied for potential use in treating neurodegenerative diseases .
properties
IUPAC Name |
6-ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-3-20-4-13-26-25(18-20)28(32-16-14-31(15-17-32)22-7-5-21(29)6-8-22)27(19-30-26)36(33,34)24-11-9-23(35-2)10-12-24/h4-13,18-19H,3,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKNTZFFEFQQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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